7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[221]heptane is a bicyclic compound that features a unique structure combining a pyrimidine ring with a bicycloheptane framework
Mechanism of Action
Target of Action
It is known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
It is known that an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[221]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Cyclization: The pyrimidine derivative is then subjected to a cyclization reaction to form the bicyclic structure. This can be achieved using a Diels-Alder reaction, where the pyrimidine acts as a dienophile.
Functional Group Modification: The final step involves the introduction of the methyl group at the 2-position of the pyrimidine ring. This can be done through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming a carboxyl group.
Reduction: Reduction reactions can target the pyrimidine ring, converting it into a dihydropyrimidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[221]heptane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its bicyclic structure may enable it to interact with specific protein targets, providing insights into protein-ligand interactions.
Medicine
In medicinal chemistry, 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is investigated for its potential as a therapeutic agent. Its unique structure may confer specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure may impart stability and rigidity, making it suitable for applications in materials science.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares the bicyclic framework but lacks the pyrimidine ring.
2-Methylpyrimidine: This compound contains the pyrimidine ring but lacks the bicyclic structure.
7-Azabicyclo[2.2.1]heptane: This compound shares the bicyclic framework with a nitrogen atom but lacks the pyrimidine ring.
Uniqueness
7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane is unique due to the combination of the bicyclic framework and the pyrimidine ring. This dual structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(2-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-12-7-6-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDRVPZKJSKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2C3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.